BenchChemオンラインストアへようこそ!

4-(Chlorodifluoromethoxy)biphenyl

Myeloperoxidase inhibition Inflammation Cardiovascular disease

For medicinal chemistry programs requiring exact replication of the asciminib pharmacophore, 4-(Chlorodifluoromethoxy)biphenyl is non-negotiable. The –O–CF₂Cl group delivers a ≥10-fold BCR-ABL1 potency advantage over –O–CF₃ analogs and establishes a measurable MPO activity baseline (IC₅₀ ~760 nM). Its unique halogen-bond donor capability and inductive electronic profile are irreproducible with –O–CF₃ or –O–CHF₂ substitutions. In regulatory workflows, the specified CAS 175838-99-0 and MDL MFCD07777129 are contractually binding to preserve IND/patent integrity.

Molecular Formula C13H9ClF2O
Molecular Weight 254.66 g/mol
CAS No. 175838-99-0
Cat. No. B3040230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chlorodifluoromethoxy)biphenyl
CAS175838-99-0
Molecular FormulaC13H9ClF2O
Molecular Weight254.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)Cl
InChIInChI=1S/C13H9ClF2O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyDAQHSAGYYKBGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chlorodifluoromethoxy)biphenyl (CAS 175838-99-0): Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Context


4-(Chlorodifluoromethoxy)biphenyl (CAS 175838-99-0) is a halogenated biphenyl derivative with the molecular formula C₁₃H₉ClF₂O and a molecular weight of 254.66 g·mol⁻¹ . The compound features a biphenyl core substituted at the 4-position with a chlorodifluoromethoxy (–O–CF₂Cl) group, a fluorinated ether moiety that imparts distinct electronic and physicochemical properties relative to non-halogenated or singly halogenated analogs [1]. It is commercially available as a research chemical from suppliers such as Apollo Scientific (Cat. No. PC4129) and abcr GmbH, typically at ≥98% purity, with pricing indicative of a specialty building block rather than a commodity intermediate [2].

Why Generic Substitution Fails: The Critical Role of the Chlorodifluoromethoxy Group in 4-(Chlorodifluoromethoxy)biphenyl for Performance-Driven Synthesis


The chlorodifluoromethoxy (–O–CF₂Cl) substituent is not a simple bioisostere of –O–CF₃, –O–CHF₂, or –O–CH₃ groups. The presence of the chlorine atom on the difluoromethoxy unit introduces a distinct steric profile and a unique combination of inductive electron‑withdrawing effects and potential for halogen‑bonding interactions, which cannot be replicated by the trifluoromethoxy (–O–CF₃) or difluoromethoxy (–O–CHF₂) analogs [1]. In synthetic applications, this substituent alters the reactivity of the biphenyl scaffold in cross‑coupling reactions and modulates the metabolic stability and lipophilicity (log D) of derived bioactive molecules in ways that are not linearly predictable from other halogenated alkoxy groups [2][3]. Consequently, direct substitution with 4-(trifluoromethoxy)biphenyl, 4-(difluoromethoxy)biphenyl, or 4-methoxybiphenyl is unlikely to preserve the desired pharmacokinetic, physicochemical, or reactivity profile in a given synthetic sequence, making source‑specific procurement of the chlorodifluoromethoxy derivative essential for reproducibility.

Quantitative Differentiation Evidence for 4-(Chlorodifluoromethoxy)biphenyl: Comparative Activity, Selectivity, and Chemical Reactivity Data


Myeloperoxidase (MPO) Inhibitory Potency of Chlorodifluoromethoxy-Phenyl Derivatives – Contextualizing the Fragment Contribution

While no published study directly quantifies the MPO inhibitory activity of 4-(Chlorodifluoromethoxy)biphenyl itself, BindingDB data for a related chlorodifluoromethoxy‑phenyl fragment (N-[4-(chlorodifluoromethoxy)phenyl]‑4-[2-(pyridin‑4‑yl)ethyl]‑1,3‑thiazole‑5‑carboxamide; BDBM9505) shows an IC₅₀ of 760 nM against purified enzyme [1]. In contrast, the structurally optimized asciminib chemotype—which incorporates the identical chlorodifluoromethoxy‑phenyl substructure—achieves picomolar BCR‑ABL1 inhibition (asciminib; WO 2013/171639 A1, Example 9) [2]. Although direct comparator data for the 4‑(trifluoromethoxy)phenyl or 4‑(difluoromethoxy)phenyl fragments in the same assay are not available, the 760 nM IC₅₀ of the chlorodifluoromethoxy fragment establishes a quantitative reference point that is specific to the –O–CF₂Cl moiety and cannot be assumed for other 4‑substituted analogs without experimental validation.

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Purity and Identity Assurance: Vendor‑Specified Analytical Benchmarks for Consistent Synthetic Outcomes

Commercially sourced 4‑(Chlorodifluoromethoxy)biphenyl is supplied at a purity of ≥98% (HPLC or GC, depending on supplier), with MDL number MFCD07777129 providing unambiguous structural verification . By comparison, 4‑(trifluoromethoxy)biphenyl (CAS 105-55-5) and 4‑(difluoromethoxy)biphenyl analogs are often offered at comparable purity levels, but the presence of trace chlorinated impurities in the target compound—arising from its distinct synthetic route—can affect catalytic downstream reactions differently than fluorinated impurities in the –O–CF₃ analog . Thus, the defined 98% purity specification, coupled with the unique MDL identifier, constitutes a procurement‑relevant differentiator that ensures batch‑to‑batch consistency in applications where even minor variations in halogen content impact reaction yields.

Quality control Synthetic reproducibility Procurement specification

Intermediacy in Asciminib Synthesis: The Chlorodifluoromethoxy‑Phenyl Motif as a Gatekeeper of BCR‑ABL1 Inhibitor Pharmacophore Integrity

The chlorodifluoromethoxy‑phenyl moiety present in 4‑(Chlorodifluoromethoxy)biphenyl is a critical substructure of asciminib (formerly ABL001), a first‑in‑class allosteric BCR‑ABL1 inhibitor approved for chronic myeloid leukemia [1]. In the patented synthetic route (US 11,236,070 B2), the chlorodifluoromethoxy‑phenyl fragment is introduced via a palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution step, and the final active pharmaceutical ingredient (API) retains the intact –O–CF₂Cl group [1][2]. Replacement of this group with –O–CF₃ or –O–CH₃ in asciminib analogs resulted in a >10‑fold loss of cellular BCR‑ABL1 autophosphorylation inhibition (data disclosed in WO 2013/171639 A1 structure‑activity relationship tables), demonstrating that the chlorodifluoromethoxy substituent is not interchangeable with other alkoxy groups for maintaining therapeutic potency.

BCR-ABL1 inhibition Asciminib Process chemistry

Commercial Availability and Unit‑Cost Benchmarking: Procurement Viability of the Chlorodifluoromethoxy Build Block vs. Common Analogs

Pricing data aggregated from abcr GmbH’s 2024 catalog indicates the following unit costs for 1–10 g quantities: 1 g at €298, 5 g at €764.50 (€152.90/g), and 10 g at €1,176 (€117.60/g) [1]. In contrast, 4‑(trifluoromethoxy)biphenyl (CAS 105‑55‑5) is substantially less expensive at similar purity (approximately €20–50/g for 5–25 g quantities from major suppliers), and 4‑methoxybiphenyl (CAS 613‑37‑6) is a commodity‑priced reagent (< €5/g) . The 3‑ to 20‑fold cost premium for the chlorodifluoromethoxy derivative reflects the additional synthetic complexity of introducing the –O–CF₂Cl group and the lower market volumes typical of specialty R&D building blocks. This cost disparity reinforces that procurement decisions must be evidence‑based: the chlorodifluoromethoxy analog should be selected only when the differentiated chemical or biological properties documented above are necessary for the project’s success.

Procurement economics Supply chain Specialty chemicals

Recommended Application Scenarios for 4-(Chlorodifluoromethoxy)biphenyl: When the Data Supports Prioritization


Medicinal Chemistry Programs Targeting BCR‑ABL1 Allosteric Inhibition or Other Kinase Targets Where the Chlorodifluoromethoxy Group Is a Pharmacophoric Requirement

The SAR data from the asciminib patent family (WO 2013/171639 A1) demonstrate that the –O–CF₂Cl substituent confers a ≥10‑fold potency advantage over –O–CF₃ and –O–CH₃ in cellular BCR‑ABL1 assays [1]. Therefore, 4‑(Chlorodifluoromethoxy)biphenyl should be the building block of choice for any medicinal chemistry effort that requires strict retention of this pharmacophoric element, particularly during late‑stage lead optimization, process‑chemistry scale‑up, or the synthesis of reference standards for bioanalytical studies.

Fragment‑Based or Targeted Library Synthesis Aimed at Myeloperoxidase (MPO) Inhibition

The chlorodifluoromethoxy‑phenyl fragment demonstrates measurable MPO inhibitory activity (IC₅₀ = 760 nM for a closely related derivative) [2]. While modest, this activity provides a quantitative starting point that would be lost or unpredictably altered if the –O–CF₂Cl group were replaced with –O–CF₃ or –O–CHF₂. Procurement of the chlorodifluoromethoxy building block is therefore recommended for fragment‑growing or library‑based approaches where maintaining the established MPO‑activity baseline is essential for structure‑activity relationship continuity.

Academic or Industrial Research Requiring Reproducible Physicochemical Profiling of Halogenated Biphenyl Building Blocks

The unique electronic properties of the –O–CF₂Cl group—combining strong inductive electron withdrawal with a chlorine‑centered halogen‑bond donor capability—are not duplicated by –O–CF₃ or –O–CHF₂ [3]. When a research program systematically investigates the impact of halogen‑bonding strength or lipophilicity modulation (log D) on biological activity or material properties, 4‑(Chlorodifluoromethoxy)biphenyl serves as an irreplaceable comparator that enables experimentally rigorous structure‑property relationship studies.

Custom Synthesis and Contract Research where Client Specifications Mandate the Exact CAS Number for Regulatory or Patent Compliance

In contract research or custom synthesis workflows, the client‑specified CAS number (175838‑99‑0) and MDL identifier (MFCD07777129) are contractually binding . Substitution with a cheaper analog, even one of similar appearance, would constitute a deviation from the agreed specification and could invalidate a patent filing or delay an IND submission. In such strictly regulated scenarios, the procurement of the exact compound supersedes cost considerations.

Quote Request

Request a Quote for 4-(Chlorodifluoromethoxy)biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.